Pipoxolan
Description
Historical Context of Academic Inquiry into Pipoxolan
This compound, chemically known as 5,5-diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one, was synthesized by Pailer et al. in 1968. google.com Initially, academic interest appears to have centered on its properties as a smooth muscle relaxant. Early research investigated its ability to inhibit contractions in isolated tissues induced by agents like neostigmine, barium chloride, or acetylcholine (B1216132). ncats.io Studies also explored its ganglioplegic action and its effect on blood pressure responses to vagus nerve stimulation in experimental models. ncats.io This early work established a foundational understanding of this compound's influence on smooth muscle activity and the autonomic nervous system, guiding initial academic inquiry into its biological interactions.
Scientific Significance and Research Relevance of the Compound
The scientific significance of this compound stems from its unique chemical scaffold, a 1,3-dioxolan-4-one (B8650053) derivative with diphenyl and piperidine (B6355638) substituents. ontosight.ai This structure contributes to its distinct chemical and pharmacological properties. ontosight.ai Research into this compound's mechanism of action has revealed a dual nature: inhibition of L-type calcium channels and suppression of phosphodiesterase activity, leading to elevated cyclic adenosine (B11128) monophosphate (cAMP) levels. These mechanisms are relevant to understanding cellular processes involving calcium influx and cyclic nucleotide signaling, which are fundamental in various physiological and pathological states. The compound's influence on these pathways provides a basis for its scientific relevance in studying smooth muscle function and potentially other cellular activities.
Furthermore, recent academic research has highlighted novel areas of scientific significance beyond its initial characterization as a smooth muscle relaxant. Studies have explored this compound's potential in areas such as oncology and neuroprotection, suggesting a broader range of biological interactions and effects than initially understood. patsnap.comiiarjournals.orgresearchgate.net Its ability to induce apoptosis in certain cancer cell lines and its observed neuroprotective effects in models of cerebral ischemia point to the compound's relevance in investigating complex disease mechanisms and potential therapeutic strategies. iiarjournals.orgresearchgate.net
Overview of Current Academic Research Trajectories for this compound
Current academic research on this compound is pursuing several trajectories, moving beyond its traditional classification. One significant area of investigation is its potential as an anticancer agent. Research is exploring its cytotoxic effects and mechanisms of action in various cancer cell lines, including oral squamous cell carcinoma (OSCC) and leukemia cells. iiarjournals.org Studies have shown that this compound can induce apoptosis through intrinsic apoptotic pathways, involving increased reactive oxygen species (ROS) production, mitochondrial membrane potential disruption, and modulation of proteins like caspase-3, caspase-9, BAX, and BCL2. iiarjournals.org Inhibition of signaling pathways such as PI3K/AKT has also been observed in the context of its anticancer activity. iiarjournals.orgiiarjournals.org
Another active research area is the investigation of this compound's effects on the central nervous system (CNS), particularly its potential neuroprotective and neuroregenerative properties. patsnap.com Preliminary research suggests it may modulate neurotransmitter systems, such as dopamine (B1211576) and serotonin, and possess antioxidant properties relevant to neurodegenerative processes. patsnap.com Studies have also investigated its effects in models of cerebral ischemia, observing reductions in cerebral infarction area and neuronal apoptosis, potentially through attenuation of vascular smooth muscle cell migration and modulation of matrix metalloproteinase-2/9 and Ras/MEK/ERK signaling pathways. researchgate.net
Additionally, research continues into the chemical properties and synthesis of this compound and its salts, such as this compound hydrochloride. japsonline.com Studies on the stability of this compound hydrochloride under different conditions, such as acidic and alkaline hydrolysis, provide insights into its degradation pathways and inform analytical method development for its determination. japsonline.com Chromatographic techniques like HPLC and TLC-densitometry have been developed and validated for the analysis of this compound hydrochloride and its degradation products, supporting ongoing research into its chemical behavior and formulation. japsonline.com Research also explores its potential anti-inflammatory capabilities, investigating its effects on inflammatory factors and antioxidative pathways in cellular models. researchgate.netnih.gov
Research findings on this compound's effects on cancer cells include observations of cytotoxicity and the induction of apoptosis. For instance, studies on OSCC cells demonstrated that this compound treatment resulted in significant apoptosis in TW206 and HSC-3 cell lines. Detailed findings indicate a time-dependent increase in cytosolic cytochrome c and the cleavage of pro-caspase-9 and pro-caspase-3 into active forms in these cells following this compound treatment. iiarjournals.org Furthermore, this compound was found to suppress the protein expression of PI3K and the phosphorylation of AKT in TW206 and HSC-3 cells. iiarjournals.org
In the context of neurovascular research, studies investigating this compound's effects on vascular smooth muscle cell (VSMC) migration have provided quantitative data. This compound at concentrations of 5, 10, and 15 µM significantly inhibited PDGF-BB-stimulated VSMC migration in vitro. researchgate.net This research also noted that this compound reduced levels of matrix metalloproteinases -2 and -9 in PDGF-BB-stimulated A7r5 cells and reduced Ras, MEK, and p-ERK levels. researchgate.net
Research into the stability of this compound hydrochloride using chromatographic methods has provided data on its behavior under stress conditions. Studies developing HPLC and TLC-densitometric methods reported linearity ranges of 1 – 10 μg/ml for HPLC and 2-20 μ g/band for TLC-densitometry, with mean percentage recoveries of 99.38±0.672% and 99.32±0.97%, respectively. japsonline.com These methods were found to be specific for this compound hydrochloride in the presence of its degradation product. japsonline.com
| Research Area | Key Findings (Examples) | Relevant Studies |
| Anticancer Activity | Induction of apoptosis in OSCC cells via intrinsic pathways; modulation of caspase-3, -9, BAX, BCL2; suppression of PI3K/AKT signaling. iiarjournals.orgiiarjournals.org | iiarjournals.orgiiarjournals.org |
| Neurovascular Effects | Inhibition of VSMC migration; reduction of MMP-2/9 and Ras/MEK/ERK levels; amelioration of cerebral ischemia in models. researchgate.net | researchgate.net |
| Chemical Stability | Degradation under acidic/alkaline conditions; development of stability-indicating chromatographic methods (HPLC, TLC-densitometry). japsonline.com | japsonline.com |
| Anti-inflammatory Effects | Inhibition of inflammatory cytokine production (NO, PGE2, TNF-α, IL-6); suppression of NF-κB, AP-1, STAT pathways; activation of Nrf2. researchgate.netnih.gov | researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSUDONPFZKWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18174-58-8 (mono-hydrochloride) | |
| Record name | Pipoxolan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20865113 | |
| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23744-24-3 | |
| Record name | Pipoxolan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23744-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipoxolan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPOXOLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493GZJ5T6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Synthetic Development of Pipoxolan
Established Synthetic Methodologies for Pipoxolan Derivatization
Established synthetic routes for this compound and its derivatives often involve key steps such as N-alkylation and quaternization.
Precursor Compounds and Reagents for Core Structure Formation
While specific detailed protocols for the formation of the 1,3-dioxolan-4-one (B8650053) core of this compound were not extensively detailed in the search results, the core structure itself is a cyclic acetal (B89532) formed from a diol and a carbonyl compound. uni-koeln.de The presence of the 5,5-diphenyl substitution suggests a precursor like benzophenone (B1666685) or a related diphenyl ketone might be involved in the ring formation. The 4-one functionality indicates an alpha-hydroxy acid or ester could also be a component in the reaction to form the dioxolanone ring.
The piperidine (B6355638) moiety is a key part of the side chain. The synthesis of substituted piperidine rings or the functionalization of a pre-formed piperidine ring are common strategies in organic synthesis. nih.gov For instance, the synthesis of other piperidine-containing compounds has involved the methylation of piperidine precursors and Mannich-type reactions to build amino-propanone backbones. tandfonline.comontosight.ai
Key Reaction Steps and Conditions (e.g., N-alkylation, quaternization)
Based on the analysis of this compound's structure and degradation products, the synthesis likely involves N-alkylation of a nitrogen-containing precursor, such as piperazine (B1678402), with a suitable electrophile. One hypothetical synthesis protocol suggests N-alkylation of piperazine with 2,4-dichlorobenzyl chloride using ethanol (B145695) as a solvent under reflux conditions (60–70°C for 8–12 hours).
Quaternization, typically with hydrochloric acid, is employed to form the hydrochloride salt of this compound. This step is often carried out in a cold alcoholic solvent (e.g., cold ethanol at 4–8°C) followed by crystallization.
Design and Synthesis of Novel this compound Analogues
The design and synthesis of novel this compound analogues are driven by the potential to explore variations in its structure for altered or improved biological activities. google.comgoogle.com
Rational Design Principles for Structural Modification
Rational design principles for structural modification of compounds like this compound involve understanding the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR). wikipedia.orgnih.govresearchgate.net This often includes identifying key pharmacophoric elements responsible for the desired activity and systematically modifying other parts of the molecule to tune properties like potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov Strategies can involve modifying substituents on the phenyl rings, altering the linker between the dioxolane and piperidine moieties, or exploring variations within the piperidine ring itself. nih.gov
Exploration of Dioxolane Moiety Variations
The 1,3-dioxolane (B20135) ring is a central feature of this compound. nih.govgoogle.com Variations within this moiety can be explored to create novel analogues. This could involve altering the substituents at the 5-position (currently two phenyl groups) or modifying the ring itself, potentially by changing the ring size or introducing other heteroatoms. Research into other compounds containing the dioxolane structure highlights the potential for developing novel agents with diverse activities, including antitumor properties. uni-koeln.deiiarjournals.orgiiarjournals.org
Advanced Synthetic Strategies for Complex Derivatives
The synthesis of complex this compound derivatives may require advanced synthetic strategies. This can involve multi-step synthesis, transition metal-mediated reactions, or the use of specific coupling reactions to assemble the different parts of the molecule. scienceopen.comnih.govmdpi.com Techniques such as convergent synthesis, where different fragments of the molecule are synthesized separately and then coupled, can be particularly useful for creating complex analogues efficiently. nih.gov The development of novel methodologies for the formation of cyclic systems and the functionalization of amines are relevant to the synthesis of this compound analogues. researchgate.net
Advanced Analytical and Stability Methodologies for Pipoxolan Research
Chromatographic Techniques for Quantitative Analysis in Research Settings
Chromatographic methods play a vital role in the quantitative analysis of pipoxolan in research. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) coupled with densitometry are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique for the quantitative determination of this compound and its degradants. A validated LC method has been developed using a C18 column (25 cm × 4.6 mm, 5 µm particle size). The mobile phase typically consists of a mixture of methanol (B129727) and 10 mM sodium dihydrogen phosphate (B84403) (60:40 v/v), adjusted to pH 6.5. Detection is commonly performed at 214 nm, allowing for baseline separation between this compound and its degradation products. researchgate.netoup.com This method has demonstrated specificity and stability-indicating properties through forced degradation studies. oup.com Another reported HPLC method for this compound HCl utilizes acetonitrile (B52724) and 1mM ammonium (B1175870) acetate (B1210297) (80:20 v/v) as the mobile phase with a flow rate of 1.8 ml/min, detected at 210 nm. japsonline.comjapsonline.com This method showed linearity in the range of 1–10 μg/ml and mean percentage recoveries of 99.38 ± 0.672%. japsonline.com
Thin-Layer Chromatography (TLC) Densitometric Applications
TLC-densitometry offers a simple and sensitive approach for the determination of this compound HCl in the presence of its degradation product. japsonline.com A developed TLC-densitometric method utilizes silica (B1680970) gel 60 F254 plates with a mobile phase composed of chloroform, toluene, methanol, and 10% ammonia (B1221849) (6:5:3:0.1 v/v). oup.comjapsonline.com Quantitative analysis is performed by scanning the spots densitometrically at 210 nm. japsonline.com This method achieved good separation of this compound HCl from its degradation product, with an Rf value of 0.85 for this compound HCl. japsonline.com The linearity range for this method was reported as 2-20 μ g/band , with mean percentage recoveries of 99.32 ± 0.97%. japsonline.com
Elucidation of Degradation Pathways and Intrinsic Stability in Research Environments
Understanding the degradation pathways and intrinsic stability of this compound is crucial for its handling and storage in research. Forced degradation studies are employed to identify how the molecule breaks down under various stress conditions. japsonline.commedkoo.com
Controlled Degradation Studies (e.g., hydrolytic, oxidative, thermal, photolytic stress)
Forced degradation studies on this compound hydrochloride have been conducted under various stress conditions, including acid and alkaline hydrolysis, oxidation, heat, and photolytic degradation. researchgate.net These studies aim to establish the inherent stability characteristics of the drug substance and identify likely degradation products. japsonline.comoup.comrjptonline.org
Hydrolytic Degradation: this compound hydrochloride undergoes hydrolysis under both acidic and alkaline conditions, leading to the formation of distinct degradation products. Acidic hydrolysis using 2 M HCl at 70°C for 6 hours results in the cleavage of the lactone ring, generating a carboxylic acid intermediate followed by decarboxylation. Alkaline hydrolysis under conditions such as 1 M NaOH at 70°C for 6 hours also causes lactone ring opening, yielding a hydroxyl derivative. Studies have also used 1 M hydrochloric acid and 0.2 M sodium hydroxide (B78521) for forced degradation. researchgate.netoup.com
Oxidative Degradation: Oxidation reactions can modify functional groups within the this compound molecule. Studies have utilized 0.33% hydrogen peroxide at room temperature for 24 hours to induce oxidative degradation. researchgate.net Oxidized derivatives have been detected using HPLC.
Thermal Degradation: Exposure to elevated temperatures accelerates the decomposition of this compound. seejph.com Heating this compound hydrochloride at 70°C for 24 hours has been shown to result in the formation of thermal degradants, which can be identified using LC-UV detection. researchgate.net
Photolytic Degradation: Light exposure can induce structural changes in this compound. rjptonline.org Photolytic degradation studies have involved exposing the compound to UV light (254 nm) for 24 hours, and the resulting photodegradants can be resolved and detected by HPLC. researchgate.net
Identification and Structural Characterization of Degradation Products
Identifying and characterizing the structural nature of degradation products is a critical aspect of stability studies. japsonline.com Forced degradation studies on this compound have revealed that it is prone to hydrolysis, oxidation, and thermal/photolytic degradation, resulting in structurally distinct degradation products. For instance, hydrolytic degradation under acidic and alkaline conditions produces secondary amines and chlorinated byproducts. Acidic hydrolysis specifically yields a hydroxyl-containing compound. Chromatographic methods, such as HPLC and TLC-densitometry, are capable of separating these degradation products from the intact drug, enabling their quantification. japsonline.com
Kinetic Investigations of Degradation Processes under Varied Conditions
Kinetic studies investigate the rate and mechanism of this compound degradation under different conditions. The kinetics of acidic and alkaline degradation processes of this compound hydrochloride have been studied at various temperatures. researchgate.netoup.com These studies have shown that at selected temperatures, the acidic and alkaline degradation processes follow pseudo-first-order kinetics. oup.com Parameters such as the apparent pseudo-first-order rate constant, half-life, and activation energy can be calculated from these investigations. researchgate.netoup.com The pH-rate profiles of this compound degradation have also been studied in buffer solutions across a range of pH values (e.g., pH 2–12). researchgate.netoup.com These kinetic studies provide valuable insights into the factors influencing this compound's stability and can help predict its behavior under different storage and handling conditions. oup.com
Mechanistic and Pharmacological Investigations in Preclinical Models
Studies on Smooth Muscle Modulation
Pipoxolan is recognized primarily as a smooth muscle relaxant patsnap.commedkoo.comtargetmol.cnncats.ioplos.orgncats.ionih.goviiarjournals.org. This effect is considered beneficial in managing conditions characterized by excessive smooth muscle contractions, such as spasms in the gastrointestinal tract or uterine hyperactivity patsnap.com. Preclinical assessments of its spasmolytic mechanism often utilize ex vivo models, such as isolated tissue preparations from rat ileum or bladder strips, which are pre-contracted using agents like acetylcholine (B1216132) or potassium chloride (KCl) to evaluate the compound's relaxation potency . In vivo studies have demonstrated that this compound inhibits contractions induced by substances such as neostigmine, barium chloride, or acetylcholine medkoo.comtargetmol.cnncats.ioncats.io. Comparative studies in preclinical models suggest that this compound's dual mechanism of action contributes to superior muscle relaxation compared to agents targeting a single pathway, such as scopolamine (B1681570) .
A key aspect of this compound's mechanism of action involves its interaction with ion channels, particularly calcium channels patsnap.com. The primary mechanism identified is the inhibition of calcium ion influx through L-type calcium channels located in smooth muscle cells patsnap.com. Smooth muscle contraction is significantly influenced by the entry of calcium ions through these channels patsnap.com. By inhibiting this influx, this compound reduces the contractile response of smooth muscle tissues patsnap.com. This inhibitory effect is characterized as dose-dependent and reversible patsnap.com. Mechanistically, this compound is understood to bind to L-type calcium channels, inducing a conformational change that subsequently reduces their permeability to calcium ions patsnap.com. L-type calcium channels are integral membrane proteins found in the plasma membrane of smooth muscle cells and are crucial for excitation-contraction coupling patsnap.comwikipedia.org. The inhibition of voltage-dependent calcium channels is a recognized strategy employed by several antispasmodic drugs mdpi.com.
In addition to its direct effects on calcium channels, this compound demonstrates a secondary mechanism involving the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels within smooth muscle cells patsnap.com. cAMP is a vital second messenger involved in various cellular processes, including muscle relaxation patsnap.com. This compound enhances the intracellular concentration of cAMP by inhibiting phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cAMP patsnap.com. Elevated levels of cAMP subsequently lead to the activation of protein kinase A (PKA), which in turn phosphorylates target proteins that promote muscle relaxation patsnap.com. Inhibitors of PDE enzymes function by preventing the hydrolysis of cyclic nucleotides like cAMP, thereby increasing their intracellular levels mhmedical.comnih.govnih.govmdpi.com. This combined action of inhibiting calcium influx and enhancing cAMP levels through PDE inhibition contributes to the robust and sustained smooth muscle relaxation observed with this compound patsnap.com.
Some preclinical studies have indicated that this compound possesses ganglioplegic action medkoo.comtargetmol.cnncats.io. This effect involves the inhibition of nerve transmission in ganglia nih.gov. Specifically, research has shown that this compound inhibited the decrease in blood pressure that was induced by stimulation of the vagus nerve medkoo.comtargetmol.cnncats.io. This finding suggests an influence of this compound on autonomic nervous system ganglia in experimental systems. Further detailed investigations into other specific neurogenic antispasmodic mechanisms in experimental models are areas where more comprehensive data would be beneficial.
Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition and cAMP Pathway Effects
Anti-Inflammatory Mechanism Research
Recent preclinical research has also highlighted the anti-inflammatory properties of this compound researchgate.net. Investigations into its anti-inflammatory molecular mechanisms have been conducted using in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages researchgate.netnih.govnih.govscilit.com. These studies aim to understand how this compound modulates the inflammatory response at a cellular level.
Preclinical studies have shown that this compound modulates key inflammatory signaling pathways by inhibiting the activity of several important transcription factors, including NF-κB, AP-1, and STATs researchgate.netnih.govnih.govscilit.com. In LPS-stimulated RAW 264.7 cells, this compound was found to prohibit multiple inflammatory transcription factor pathways. These include the pathways involving inhibitor kappa B (IκB)/NF-κB, mitogen-activated protein kinase (MAPK)/AP-1, and Janus kinase (JAK)/STAT researchgate.netnih.govnih.govscilit.com. Detailed findings indicate that this compound inhibited the phosphorylation and subsequent nuclear translocation of JAK1, JAK2, STAT1, and STAT3 nih.gov. Furthermore, it was observed to inhibit MAPK signaling by decreasing the phosphorylation levels of JNK, ERK1/2, and p38, as well as reducing the nuclear translocation of c-Jun and c-Fos nih.gov. These modulatory effects on critical inflammatory signaling nodes contribute to its observed anti-inflammatory activity.
Preclinical findings on the modulation of inflammatory signaling pathways by this compound:
| Inflammatory Pathway/Factor | Effect of this compound in LPS-stimulated RAW 264.7 cells | Reference |
| NF-κB | Inhibition | researchgate.netnih.govnih.govscilit.com |
| AP-1 | Inhibition | researchgate.netnih.govnih.govscilit.com |
| STATs (STAT1, STAT3) | Inhibition (phosphorylation and nuclear translocation) | researchgate.netnih.govnih.govscilit.com |
| JNK | Decreased phosphorylation | nih.gov |
| ERK1/2 | Decreased phosphorylation | nih.gov |
| p38 | Decreased phosphorylation | nih.gov |
| c-Jun | Reduced nuclear translocation | nih.gov |
| c-Fos | Reduced nuclear translocation | nih.gov |
| JAK1, JAK2 | Inhibition (phosphorylation) | nih.gov |
In addition to modulating transcription factors, this compound significantly inhibited the production of various pro-inflammatory cytokines and mediators in LPS-stimulated RAW 264.7 macrophages. researchgate.netnih.govnih.govscilit.com.
Preclinical findings on the inhibition of inflammatory mediators by this compound in LPS-stimulated RAW 264.7 cells:
| Inflammatory Mediator | Effect of this compound | Reference |
| Nitric Oxide (NO) | Significant inhibition | researchgate.netnih.govnih.govscilit.com |
| Prostaglandin (B15479496) E2 (PGE2) | Significant inhibition | researchgate.netnih.govnih.govscilit.com |
| TNF-α | Significant inhibition | researchgate.netnih.govnih.govscilit.com |
| IL-6 | Significant inhibition | researchgate.netnih.govnih.govscilit.com |
| iNOS | Suppression | nih.govnih.govscilit.com |
| COX-2 | Suppression | nih.govnih.govscilit.com |
Preclinical research indicates that this compound also activates antioxidative factors, notably nuclear factor erythroid 2-related factor 2 (Nrf2) researchgate.netnih.govnih.govscilit.comresearchgate.netorcid.org. Studies in LPS-stimulated RAW 264.7 murine macrophage cells have shown that this compound effectively activated the Nrf2/heme oxygenase-1 (HO-1) antioxidative pathway researchgate.netnih.govnih.gov. Nrf2 plays a crucial role in the cellular response to oxidative stress researchgate.netnih.govacs.org. Upon activation, Nrf2 translocates from the cytoplasm to the nucleus, where it initiates the transcription of genes regulated by the antioxidant response element. These genes encode for various cytoprotective proteins, including HO-1, catalase (CAT), and superoxide (B77818) dismutase (SOD), which are important for anti-inflammatory and antioxidative responses researchgate.netnih.govacs.org. The activation of Nrf2 by this compound suggests a mechanism by which it can promote cellular defense mechanisms alongside its anti-inflammatory effects .
Investigation in Murine Macrophage Cell Models
Studies have explored the effects of this compound on inflammatory responses in murine macrophage cell lines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound was found to suppress inflammatory factors such as nitric oxide, prostaglandin E2, tumor necrosis factor-α, and interleukin-6 researchgate.netnih.gov. It also inhibited the expression of pro-inflammatory mediators inducible nitric oxide synthase and cyclooxygenase-2 researchgate.netnih.gov. Furthermore, this compound was shown to prohibit multiple inflammatory transcription factor pathways, including NF-κB, AP-1, and STAT, and the TLR4/AKT pathway researchgate.netnih.gov. Concurrently, this compound effectively activated the Nrf2/heme oxygenase-1 antioxidative pathway in these cells researchgate.netnih.gov. This compound at a concentration of 32 µM showed no significant cytotoxicity in RAW 264.7 cells but inhibited the production of inflammatory cytokines nih.gov.
Anti-Proliferative and Apoptosis-Inducing Mechanisms in Cancer Research Models
This compound has demonstrated anti-proliferative and apoptosis-inducing effects in various cancer cell lines, including oral squamous cell carcinoma (OSCC) and human leukemia cells iiarjournals.orgiiarjournals.orgresearchgate.netnih.govnih.govnih.gov. The mechanisms underlying these effects involve several key cellular pathways.
Induction of Reactive Oxygen Species (ROS) Generation
A significant mechanism by which this compound induces apoptosis in cancer cells is through the generation of reactive oxygen species (ROS) iiarjournals.orgresearchgate.netwikipedia.org. Studies in OSCC cells have shown a time-dependent increase in ROS levels following exposure to this compound iiarjournals.orgiiarjournals.org. This increase in intracellular ROS appears to play a crucial role in this compound-induced apoptosis, as the effects were significantly abrogated by the free radical scavenger N-acetyl-L-cysteine iiarjournals.orgiiarjournals.org. Similarly, in human leukemia HL-60 cells, high levels of ROS were produced early in this compound treatment, and apoptosis was significantly reduced by N-acetylcysteine nih.gov.
Perturbation of Mitochondrial Membrane Potential
Perturbation of the mitochondrial membrane potential (MMP) is another key event in this compound-induced apoptosis iiarjournals.orgresearchgate.netwikipedia.org. In OSCC cells, this compound treatment led to a time-dependent decrease in MMP iiarjournals.orgiiarjournals.org. This disruption of MMP is closely linked to ROS generation, suggesting that this compound triggers mitochondrial depolarization, which may be directly or indirectly affected by the increase in ROS iiarjournals.org. In human leukemia U937 cells, this compound also decreased mitochondrial membrane potential nih.gov.
Regulation of Apoptosis-Associated Protein Families (e.g., Bcl-2, Bax)
This compound influences the expression of proteins belonging to the Bcl-2 family, which are critical regulators of the caspase cascade and apoptosis iiarjournals.orgresearchgate.netwikipedia.org. In OSCC cells, this compound treatment caused a time-dependent increase in the expression of the pro-apoptotic protein BCL2-like protein 4 (BAX) and a reduction in the expression of the anti-apoptotic protein B-cell lymphoma 2 (BCL2) iiarjournals.orgiiarjournals.org. This increase in the BAX/BCL2 ratio is associated with the induction of apoptosis iiarjournals.orgiiarjournals.org. Similar findings were observed in human leukemia HL-60 cells, where this compound treatment resulted in an increased Bax/Bcl-2 ratio nih.gov. In human leukemia U937 cells, this compound increased pro-apoptotic Bax and decreased anti-apoptotic Bcl-2 and Bcl-xL proteins nih.gov.
Caspase Cascade Activation (e.g., Caspase-3, -9)
Activation of the caspase cascade, particularly initiator caspase-9 and executioner caspase-3, is a central mechanism in this compound-induced apoptosis iiarjournals.orgresearchgate.netwikipedia.orgspandidos-publications.com. In OSCC cells, this compound treatment led to the release of cytochrome c from mitochondria into the cytoplasm, which in turn activates caspase-9 and caspase-3 iiarjournals.orgiiarjournals.org. The cleavage of pro-caspase-9 and pro-caspase-3 into their active forms was observed in a time-dependent manner iiarjournals.orgiiarjournals.org. This indicates that this compound activates the intrinsic apoptotic pathway involving the caspase-9/caspase-3 cascade iiarjournals.orgiiarjournals.org. Studies in human leukemia HL-60 cells also showed that this compound induced apoptosis associated with cytochrome c release and the cleavage of procaspases-9 and -3 nih.gov. In human leukemia U937 cells, this compound treatment resulted in the activation of caspases-9 and -3 nih.gov.
Cell Cycle Arrest Analysis (e.g., G0/G1 phase)
This compound has been shown to induce cell cycle arrest in cancer cells iiarjournals.orgresearchgate.netwikipedia.orgspandidos-publications.com. In oral cancer HSC-3 cells, this compound treatment resulted in cell cycle arrest in the G0/G1 phase researchgate.net. This arrest was associated with the induction of p53 and p21 researchgate.net. Similarly, in human leukemia HL-60 cells, this compound inhibited proliferation by arresting the cell cycle at the G0/G1 phase, also via the induction of p53/p21 nih.govspandidos-publications.com. Flow cytometric analysis in OSCC cells treated with this compound showed an increase in the percentage of hypodiploid cells (sub-G1 fraction), indicative of apoptosis iiarjournals.orgiiarjournals.org.
Phosphatidylinositol 3-Kinase (PI3K)/AKT Signaling Pathway Modulation
Research indicates that this compound can modulate the PI3K/AKT signaling pathway. Studies in oral squamous cell carcinoma (OSCC) cells demonstrated that this compound significantly suppressed the protein expression of phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) and the phosphorylation of protein kinase B (AKT) iiarjournals.orgiiarjournals.orgnih.gov. This suggests that this compound may act against these cancer cells, in part, via the inhibition of PI3K/AKT signaling iiarjournals.orgiiarjournals.org. Furthermore, in the context of cerebral ischemia, it has been noted that this compound inhibited PI3K protein expression and AKT phosphorylation, suggesting an inhibitory effect on PI3K/AKT intrinsic apoptotic signaling pathways researchgate.netnih.gov.
Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition in Cell Migration and Invasion
This compound has been shown to inhibit the activity and expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) in various cell types. In studies involving platelet-derived growth factor-BB (PDGF-BB)-stimulated A7r5 cells, this compound decreased the levels of MMP-2 and MMP-9 researchgate.netplos.orgscilit.comnih.gov. Inhibition of MMP-2 and MMP-9 by this compound has also been observed in lung cancer cells (CL1-5, CL1-0, and A549), where it was associated with the suppression of cell migration and invasion nih.gov. MMPs are known to play a crucial role in the degradation of the extracellular matrix, which is essential for cell migration and invasion in various pathological processes, including intimal hyperplasia and cancer metastasis mdpi.comnih.gov.
Data on the effect of this compound on MMP-2 and MMP-9 levels in PDGF-BB-stimulated A7r5 cells:
| Treatment (µM) | MMP-2 Levels | MMP-9 Levels |
| Control | Baseline | Baseline |
| PDGF-BB | Increased | Increased |
| PDGF-BB + this compound (5) | Decreased | Decreased |
| PDGF-BB + this compound (10) | Decreased significantly | Decreased significantly |
| PDGF-BB + this compound (15) | Decreased more significantly | Decreased more significantly |
Note: Data is based on reported findings indicating a decrease in MMP-2 and MMP-9 levels upon this compound treatment in PDGF-BB-stimulated A7r5 cells researchgate.netplos.orgscilit.comnih.gov. Specific quantitative values were not consistently available across snippets for precise numerical representation in this general table.
Neurovascular Protective Mechanisms in Experimental Models
This compound has demonstrated neurovascular protective effects in experimental models, particularly in the context of cerebral ischemia and vascular injury researchgate.netplos.orgscilit.comgoogle.comgoogle.com. These protective mechanisms involve the attenuation of neuronal apoptosis, inhibition of vascular smooth muscle cell migration and proliferation, and modulation of key signaling pathways researchgate.netplos.orgscilit.comnih.govnih.govjustia.com.
Attenuation of Neuronal Apoptosis
In models of cerebral ischemia/reperfusion, this compound treatment has been shown to reduce neuronal apoptosis. This was evidenced by a reduction in TUNEL-positive cells and cleaved caspase-3-positive cells in rodents treated with this compound researchgate.netplos.orgscilit.com. Attenuation of neuronal apoptosis is a key aspect of neuroprotection following ischemic events google.comgoogle.com.
Data on the effect of this compound on neuronal apoptosis markers in ischemic rats:
| Treatment Group | TUNEL-positive cells | Cleaved caspase-3-positive cells |
| Ischemia/Reperfusion (I/R) | Increased | Increased |
| I/R + this compound (10 mg/kg) | Reduced | Reduced |
| I/R + this compound (30 mg/kg) | Reduced significantly | Reduced significantly |
Note: Data is based on reported findings showing a reduction in TUNEL and cleaved caspase-3 positive cells with this compound treatment in ischemic rats researchgate.netplos.orgscilit.com. Specific quantitative values or percentage reductions were not consistently available across snippets for precise numerical representation in this general table.
Inhibition of Vascular Smooth Muscle Cell (VSMC) Migration and Proliferation
This compound has been found to inhibit the migration and proliferation of vascular smooth muscle cells (VSMCs). This is particularly relevant in conditions like intimal hyperplasia and atherosclerosis, where abnormal VSMC behavior contributes to vascular thickening and stenosis nih.gov. In vitro studies using PDGF-BB-stimulated A7r5 cells showed that this compound significantly inhibited VSMC migration researchgate.netplos.orgscilit.comnih.gov. In vivo experiments using a carotid artery ligation model demonstrated that this compound treatment reduced the number of proliferating cell nuclear antigen (PCNA)-positive cells, an indicator of cell proliferation, in the carotid artery researchgate.netplos.orgscilit.comgoogle.comgoogle.com.
Data on the effect of this compound on PDGF-BB-stimulated VSMC migration in A7r5 cells:
| Treatment (µM) | VSMC Migration Inhibition |
| Control | 0% |
| PDGF-BB | Migration stimulated |
| PDGF-BB + this compound (5) | Significant inhibition |
| PDGF-BB + this compound (10) | More significant inhibition |
| PDGF-BB + this compound (15) | Most significant inhibition |
Note: Data is based on reported findings indicating significant inhibition of PDGF-BB-stimulated VSMC migration by this compound researchgate.netplos.orgscilit.comnih.gov. Specific quantitative values or percentage inhibition were not consistently available across snippets for precise numerical representation in this general table.
Data on the effect of this compound on PCNA-positive cells in carotid artery ligation model in rodents:
| Treatment Group | PCNA-positive cells |
| Control (Saline) | High |
| This compound (10 mg/kg) | Inhibited (e.g., 42.11% inhibition) google.comgoogle.com |
| This compound (30 mg/kg) | Inhibited significantly (e.g., 62.40% inhibition) google.comgoogle.com |
Modulation of Ras/MEK/ERK Signaling Pathways
This compound has been shown to modulate the Ras/MEK/ERK signaling pathway, which plays a role in cell proliferation, differentiation, and survival, and is implicated in vascular diseases and neuronal damage nih.govresearchgate.net. Studies in PDGF-BB-stimulated A7r5 cells revealed that this compound treatment reduced the levels of Ras, MEK, and phosphorylated ERK (p-ERK) researchgate.netplos.orgscilit.comnih.gov. This modulation of the Ras/MEK/ERK pathway is suggested to contribute to this compound's effects on VSMC migration and neuronal apoptosis researchgate.netnih.govresearchgate.netplos.orgscilit.comnih.gov.
Data on the effect of this compound on Ras/MEK/p-ERK levels in PDGF-BB-stimulated A7r5 cells:
| Treatment (µM) | Ras Levels | MEK Levels | p-ERK Levels |
| Control | Baseline | Baseline | Baseline |
| PDGF-BB | Increased | Increased | Increased |
| PDGF-BB + this compound (5) | Reduced | Reduced | Reduced |
| PDGF-BB + this compound (10) | Reduced significantly | Reduced significantly | Reduced significantly |
| PDGF-BB + this compound (15) | Reduced more significantly | Reduced more significantly | Reduced more significantly |
Note: Data is based on reported findings indicating a reduction in Ras, MEK, and p-ERK levels upon this compound treatment in PDGF-BB-stimulated A7r5 cells researchgate.netplos.orgscilit.comnih.gov. Specific quantitative values were not consistently available across snippets for precise numerical representation in this general table.
Experimental Models of Intimal Hyperplasia
Experimental models of intimal hyperplasia, such as the carotid artery ligation model in rodents, have been utilized to investigate the effects of this compound on vascular remodeling. In these models, this compound treatment significantly reduced the severity of intimal hyperplasia researchgate.netplos.orgscilit.comgoogle.comgoogle.com. This reduction in intimal thickening is associated with the inhibition of VSMC migration and proliferation and the modulation of MMPs and the Ras/MEK/ERK pathway researchgate.netplos.orgscilit.comnih.govgoogle.comgoogle.comnih.gov. The ratio of the intima to media area (I/M ratio) is a common measurement used in these models to quantify the extent of intimal hyperplasia plos.orggoogle.com.
Data on the effect of this compound on Intimal Hyperplasia (I/M ratio) in carotid artery ligation model in rodents:
| Treatment Group | I/M Ratio | Percentage Reduction in I/M Ratio (compared to control) |
| Control (Saline) | Increased | - |
| This compound (10 mg/kg) | Reduced | 24.21% google.comgoogle.com |
| This compound (30 mg/kg) | Reduced significantly | 47.20% google.comgoogle.com |
Structure Activity Relationship Sar Investigations
Identification of Essential Structural Features for Biological Activity
Pipoxolan's chemical structure features a core 1,3-dioxolan-4-one (B8650053) ring substituted with two phenyl groups at the 5-position and a 2-(piperidin-1-yl)ethyl chain at the 2-position nih.govnih.govcontaminantdb.ca. The compound is classified as a diphenylmethane (B89790), a piperidine (B6355638), and a 1,3-dioxolane (B20135) contaminantdb.ca. While comprehensive published studies specifically detailing the systematic modification of each part of the this compound structure to determine its impact on activity were not extensively found in the search results, inferences about potentially essential features can be drawn from its known mechanisms and structural classification.
This compound has been reported to function via dual mechanisms, including the inhibition of L-type calcium channels and the suppression of phosphodiesterase (PDE) activity, contributing to its smooth muscle relaxant effects . The diphenylmethane moiety and the piperidine ring are common structural elements found in various pharmacologically active compounds, including those affecting ion channels and enzymes. The 1,3-dioxolan-4-one core is also a distinct feature. The linking ethyl chain between the dioxolane ring and the piperidine group may also play a role in positioning these key functional groups for interaction with biological targets. This compound is also a known metabolite of other drugs like Benactyzine and Metacin dntb.gov.ua.
Studies on the inhibition of MMP-2 and MMP-9 by this compound suggest another facet of its biological activity, potentially relevant to its reported effects on cell migration and antitumor properties researchgate.netnih.gov. While the specific structural determinants for MMP inhibition by this compound are not explicitly detailed in the provided search results, studies on other MMP inhibitors highlight the importance of specific functional groups and their spatial arrangement for binding to the enzyme's active site nih.govnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity researchgate.net. This approach allows for the prediction of the activity of new, untested compounds based on their molecular descriptors nih.govresearchgate.net. While the search results mention QSAR in the context of analyzing other compound classes or as a general methodology nih.govresearchgate.netresearchgate.net, specific published QSAR studies focused on this compound or a series of its analogues were not prominently found. However, QSAR methodologies could be applied to this compound by synthesizing a series of derivatives with systematic modifications to the core structure, substituents, or linker region. Molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for each analogue could be calculated and correlated with their measured biological activities (e.g., potency in calcium channel inhibition assays, IC50 values for MMP inhibition). Such models could provide insights into the key structural parameters that govern this compound's activity and guide the design of more potent or selective analogues.
Fragment-Based Approaches to SAR Elucidation
Fragment-Based Drug Discovery (FBDD) and Fragment-Based SAR (often referred to as SAR by fragments or SAR by NMR) are strategies that utilize small molecular fragments to identify starting points for drug design sygnaturediscovery.comopenaccessjournals.com. These fragments, typically with low molecular weight, bind to target proteins with low affinity. By identifying how these fragments bind and then linking or growing them, more potent compounds can be developed openaccessjournals.com. This approach can provide detailed information about the binding site and facilitate the understanding of SAR sygnaturediscovery.combiorxiv.org. Although the search results discuss the principles and applications of FBDD in general drug discovery sygnaturediscovery.comopenaccessjournals.combiorxiv.orgevotec.com, there is no specific information provided about the application of fragment-based approaches to the SAR elucidation of this compound. However, FBDD could theoretically be applied to study this compound's interactions with its targets. By screening a library of small fragments against, for example, purified calcium channels, PDE enzymes, or MMPs, fragments that bind to these targets could be identified. Analyzing the binding sites of these fragments, potentially through techniques like X-ray crystallography or NMR spectroscopy, could provide valuable structural information to guide the design of this compound analogues with improved binding affinity and activity.
Computational Chemistry and Molecular Docking in SAR Studies
Computational chemistry and molecular docking are powerful tools used in SAR studies to understand the interactions between a ligand (such as this compound) and its biological target at the molecular level researchgate.net. Molecular docking simulations predict the preferred orientation and binding affinity of a molecule within the binding site of a protein nih.govnih.gov. This can help to rationalize observed SAR and guide the design of new compounds by predicting how structural modifications might affect binding.
While the search results mention molecular docking studies performed on other compounds targeting proteins like MMP-9 nih.govdntb.gov.ua and in the context of investigating mechanisms in ischemic stroke researchgate.netnih.gov, specific detailed molecular docking studies of this compound with its known targets (e.g., calcium channels, PDE, or MMPs) were not extensively reported. However, computational techniques could be highly valuable in understanding this compound's SAR. By obtaining or modeling the 3D structures of its target proteins, molecular docking could be used to predict how this compound binds to the active site, identifying key amino acid residues involved in interactions such as hydrogen bonds, pi-pi stacking, or hydrophobic contacts nih.gov. This information could then be used to explain why certain structural modifications to this compound might increase or decrease its activity, thereby contributing to the SAR understanding and facilitating the design of novel analogues with enhanced properties. Computational chemistry can also be used to calculate various molecular properties and descriptors relevant to QSAR studies researchgate.net.
Advanced Experimental Models and Methodologies in Pipoxolan Research
In Vivo Animal Models
Immunodeficient Murine Models for Cancer Studies
Immunodeficient murine models, such as nude mice and those with severe combined immunodeficiency (SCID), are widely used in cancer research to study the growth and response of human cancer cells or tissues in a living system without rejection by the host's immune system. These models are crucial for xenograft studies, where human cancer cells or patient-derived tumor fragments are implanted into the mice nih.gov, envigo.com.
In the context of Pipoxolan research, immunodeficient mice have been utilized to evaluate its potential anti-leukemia effects. Studies have shown that this compound significantly suppressed the growth of tumors inoculated with human leukemia U937 cells in BALB/c nu-/nu- mice nih.gov. This indicates that this compound can exert antitumor activity in an in vivo setting, providing a relevant model for assessing its efficacy against certain types of cancer.
Rodent Models of Cerebral Ischemia
Rodent models of cerebral ischemia are essential for studying the mechanisms of stroke and evaluating potential neuroprotective agents. These models typically involve inducing a reduction in blood flow to the brain, mimicking the conditions of an ischemic stroke. Common techniques include ligation of cerebral arteries, such as the middle cerebral artery occlusion (MCAO) model or common carotid artery ligation plos.org, google.com.
This compound has been investigated in rodent models of cerebral ischemia-reperfusion injury. Studies using transient focal cerebral ischemia-reperfusion models in rats have shown that this compound treatment can reduce the cerebral infarction area and neurological deficits plos.org, google.com. Furthermore, this compound was observed to decrease the number of TUNEL-positive cells and cleaved caspase 3-positive cells in ischemic rodents, suggesting a reduction in neuronal apoptosis plos.org, google.com. These findings highlight the protective effects of this compound in the context of ischemic brain injury in vivo.
Models for Vascular Injury and Intimal Hyperplasia
Models of vascular injury and intimal hyperplasia are used to study the processes that contribute to the thickening of the inner layer of blood vessels, a key event in conditions like atherosclerosis and restenosis after procedures like angioplasty. These models often involve inducing mechanical injury to an artery, such as carotid artery ligation plos.org, google.com. This injury stimulates the migration and proliferation of vascular smooth muscle cells (VSMCs), leading to intimal thickening.
Research using carotid artery ligation models in rodents has demonstrated that this compound can significantly reduce the severity of intimal hyperplasia plos.org, google.com. This compound treatment was shown to decrease the ratio of intima to media area (I/M ratio) and inhibit the proliferation of PCNA-positive cells in the carotid artery plos.org, google.com. In vitro studies using VSMCs have further supported these findings, showing that this compound inhibits PDGF-BB-stimulated VSMC migration plos.org, google.com. These results indicate that this compound has protective effects against vascular injury-induced intimal hyperplasia.
Biochemical and Biophysical Techniques for Mechanistic Elucidation
Understanding the precise molecular and cellular mechanisms underlying this compound's effects requires the application of various biochemical and biophysical techniques. These methods allow researchers to investigate cellular processes, protein expression, and signaling pathways.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It is widely employed in this compound research to assess cell cycle distribution and detect apoptosis. By using fluorescent dyes that stain DNA or mark apoptotic cells (e.g., Annexin V/Propidium Iodide double staining), researchers can quantify the proportion of cells in different phases of the cell cycle or undergoing apoptosis iiarjournals.org, iiarjournals.org, nih.gov, nih.gov.
Studies on the anticancer activity of this compound have frequently utilized flow cytometry. For instance, flow cytometric analysis has shown that this compound can induce apoptosis in oral squamous cell carcinoma (OSCC) cells and human leukemia HL-60 and U937 cells iiarjournals.org, iiarjournals.org, nih.gov, nih.gov. Additionally, flow cytometry has been used to analyze the effect of this compound on the cell cycle, revealing that it can induce cell cycle arrest in certain cancer cell lines nih.gov. Flow cytometry is also used to measure intracellular reactive oxygen species (ROS) levels and mitochondrial membrane potential, which are relevant to this compound-induced apoptosis iiarjournals.org, iiarjournals.org, nih.gov.
Western Blotting for Protein Expression and Phosphorylation Studies
Western blotting is a fundamental technique for detecting specific proteins in a sample and analyzing their expression levels and post-translational modifications, such as phosphorylation. This method is crucial for elucidating the signaling pathways affected by this compound iiarjournals.org, iiarjournals.org, nih.gov, nih.gov, researchgate.net.
In this compound research, Western blotting has been extensively used to investigate the molecular mechanisms of its effects. For example, studies on the anti-ischemic and anti-hyperplastic effects of this compound have used Western blotting to examine the expression and phosphorylation status of proteins in the Ras/MEK/ERK signaling pathway and matrix metalloproteinases (MMPs) like MMP-2 and MMP-9 plos.org. Western blotting has also been employed to analyze the levels of apoptosis-related proteins such as Bax, Bcl-2, Bcl-xL, cytochrome c, caspase-3, caspase-9, and PARP in cancer cells treated with this compound iiarjournals.org, iiarjournals.org, nih.gov, nih.gov. Furthermore, this technique has been used to assess the impact of this compound on signaling pathways like PI3K/AKT and inflammatory pathways involving NF-κB, AP-1, and STATs iiarjournals.org, iiarjournals.org, nih.gov, researchgate.net.
Spectrophotometric Assays (e.g., MTT assay for cell viability)
Spectrophotometric assays, which measure the absorbance or transmission of light through a sample, are commonly used to assess cell viability, proliferation, and cytotoxicity. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of viable cells iiarjournals.org, iiarjournals.org, banglajol.info. It is based on the reduction of a yellow tetrazolium dye (MTT) into a purple formazan (B1609692) product by metabolically active cells. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells.
The MTT assay is a routine method in studies investigating the effects of this compound on cell viability, particularly in cancer research. It is used to determine the cytotoxic potential of this compound and to calculate IC50 values (the concentration of the compound that inhibits cell growth by 50%) in various cancer cell lines, such as oral squamous cell carcinoma cells and leukemia cells iiarjournals.org, iiarjournals.org. This assay provides a quantitative measure of the cellular response to this compound treatment.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 28932 |
| This compound Hydrochloride | 28931 |
Data Tables
Data on the effects of this compound from the search results can be presented in interactive tables.
Effect of this compound on Cerebral Infarction Area in Rats plos.org, google.com
| Treatment Group | Dose (mg/kg p.o.) | Percent Reduction in Infarction Area (%) | Statistical Significance |
| Control (Saline) | - | 0 | - |
| This compound | 10 | 43.18 | *P<0.05 |
| This compound | 30 | 73.43 | ***P<0.001 |
Effect of this compound on Intimal Hyperplasia in Carotid-Ligated Mice plos.org, google.com
| Treatment Group | Dose (mg/kg p.o.) | Percent Reduction in I/M Ratio (%) | Statistical Significance |
| Control (Saline) | - | 0 | - |
| This compound | 10 | 24.21 | *P<0.05 |
| This compound | 30 | 47.20 | ***P<0.001 |
IC50 Values of this compound in Cancer Cell Lines (24h treatment) iiarjournals.org, iiarjournals.org
| Cell Line | Cancer Type | IC50 (μg/mL) |
| TW206 | Oral Squamous Cell Carcinoma | 13.13 |
| HSC-3 | Oral Squamous Cell Carcinoma | 42.28 |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | 52.69 |
These tables summarize some of the quantitative findings from the research on this compound using the described experimental models and techniques.
Caspase Activity Assays
Caspase activity assays are crucial experimental methodologies used to investigate the mechanisms of apoptosis, a programmed cell death process. Caspases, a family of cysteine proteases, play central roles in the execution phase of apoptosis. Research into this compound has utilized these assays to understand its pro-apoptotic effects in various cell lines.
Studies investigating the effects of this compound on oral squamous cell carcinoma (OSCC) cells (TW206 and HSC-3) have demonstrated that this compound induces apoptosis through the intrinsic apoptotic pathway iiarjournals.orgiiarjournals.org. This pathway involves the mitochondria and leads to the activation of initiator caspase-9, which subsequently cleaves and activates executioner caspase-3 iiarjournals.orgiiarjournals.org. Experimental data showed a time-dependent increase in the cleavage of pro-caspase-9 and pro-caspase-3 into their active fragments following this compound treatment in both TW206 and HSC-3 cells iiarjournals.orgiiarjournals.org. This suggests that this compound activates the caspase-9/caspase-3 cascade in these cells iiarjournals.orgiiarjournals.org.
Conversely, studies found no alteration in caspase-8 protein expression in OSCC cells treated with this compound, indicating that the extrinsic apoptotic pathway, which involves FAS/CD95 and caspase-8, is not primarily involved in this compound-induced apoptosis in these cell lines iiarjournals.orgiiarjournals.org.
In research on human leukemia U937 cells, caspase activity assays were also employed to examine the effects of this compound. Treatment with this compound at 10 µM for 24 hours led to an increase in caspase-9 and caspase-3 activity nih.gov.
Furthermore, in a cerebral ischemia model, this compound treatment was shown to significantly decrease the number of cleaved caspase-3 positive cells plos.orgnih.govnih.gov. This reduction in active caspase-3 suggests an inhibitory effect of this compound on apoptosis in the context of cerebral ischemia plos.orgnih.gov.
Experimental methodologies used to assess caspase activity in this compound research include caspase activity assays and Western blotting iiarjournals.orgiiarjournals.orgnih.govnih.gov. Western blotting allows for the assessment of the protein expression levels of various apoptotic-related proteins, including pro-caspases and their cleaved, active forms iiarjournals.orgiiarjournals.orgnih.gov.
Effect of this compound on Cleaved Caspase-3 Positive Cells in Ischemic Rats plos.orgnih.gov
| This compound Dose (mg/kg p.o.) | Reduction in Cleaved Caspase-3 Positive Cells (%) |
| 10 | 37.18 |
| 30 | 63.44 |
Future Research Directions and Emerging Areas
Identification of Novel Molecular Targets
While Pipoxolan is known to interact with L-type calcium channels and phosphodiesterase enzymes, leading to increased cAMP levels, the identification of additional molecular targets remains a key area for future research patsnap.com. Understanding the full spectrum of proteins and pathways that this compound influences could reveal new therapeutic opportunities and provide a more complete picture of its pharmacological profile. For instance, research has indicated this compound's involvement in modulating critical proteins related to apoptosis, such as caspases and B-cell lymphoma 2 family proteins, in the context of its anticancer activity . It has also been shown to inhibit the phosphorylation of JNK and p38, and the expression of metalloproteinases-2 (MMP-2) and MMP-9 nih.gov. Furthermore, studies suggest this compound inhibits the PI3K/AKT signaling pathway and the Ras/MEK/ERK pathway nih.goviiarjournals.org. Future studies could focus on systematically identifying other direct or indirect targets using advanced techniques like proteomic profiling or target deconvolution studies.
Exploration of Undiscovered Biological Activities
Beyond its established antispasmodic effects and emerging anticancer properties, the exploration of other undiscovered biological activities of this compound is an active area of investigation medkoo.com. Research has already hinted at neuroprotective effects, particularly against cerebral ischemia, where it appears to mitigate neuronal damage and inhibit the proliferation and migration of vascular smooth muscle cells nih.gov. This compound has also demonstrated anti-inflammatory capabilities by inhibiting cytokine production in LPS-stimulated macrophages and activating the antioxidative factor Nrf2 nih.gov. Further research could investigate its potential in other inflammatory conditions, different types of cancer beyond those already studied, or other neurological disorders nih.govpatsnap.com. Exploring these novel activities requires rigorous in vitro and in vivo studies to elucidate mechanisms and assess therapeutic potential.
Development of Advanced Synthetic Strategies for Enhanced Analogues
The development of advanced synthetic strategies is crucial for potentially improving the properties of this compound and creating enhanced analogues. Current understanding suggests the synthesis may involve N-alkylation of piperazine (B1678402) with a dichlorophenyl precursor and quaternization with hydrochloric acid to form the hydrochloride salt . Forced degradation studies indicate hydrolysis as a degradation pathway, producing secondary amines and chlorinated byproducts . Future research in this area could focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. This might involve exploring novel catalytic methods, flow chemistry techniques, or alternative starting materials wiley.comfiveable.memdpi.com. Additionally, the synthesis of this compound analogues with modifications to the dioxolane or piperidine (B6355638) rings could lead to compounds with improved potency, selectivity, pharmacokinetic profiles, or reduced degradation researchgate.net. Structure-activity relationship (SAR) studies would be integral to this process, guiding the design and synthesis of new derivatives.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and research, offering powerful tools that can accelerate various stages of this compound research researchgate.netmdpi.comnih.govnih.gov. Future research could leverage AI/ML for:
Target Identification: Predicting novel molecular targets based on this compound's structure and known activity profiles nih.gov.
Activity Prediction: Building models to predict potential undiscovered biological activities of this compound or its analogues based on large biological datasets nih.gov.
De Novo Design: Generating novel this compound analogues with desired properties (e.g., improved potency, reduced off-target effects) using generative AI models nih.gov.
Synthesis Planning: Utilizing AI algorithms to design efficient synthetic routes for this compound and its complex analogues wiley.comfiveable.me.
Pharmacokinetic and Pharmacodynamic Modeling: Developing ML models to predict how this compound is absorbed, distributed, metabolized, and excreted in the body, and to better understand its dose-response relationships nih.gov.
Analysis of High-Throughput Data: Applying ML techniques to analyze complex data generated from high-throughput screening or 'omics' studies investigating this compound's effects.
The integration of AI and ML into this compound research holds significant promise for accelerating the discovery of new insights and potential applications for this compound.
Q & A
Q. Q1. What experimental models are most appropriate for studying Pipoxolan’s anti-leukemic mechanisms?
Methodological Answer:
-
In vitro models : Human leukemia cell lines (e.g., U937 cells) are widely used to assess this compound’s effects on apoptosis and cell cycle arrest. Flow cytometry (e.g., Annexin V/PI staining) and DAPI staining are critical for quantifying apoptotic cells and nuclear fragmentation .
-
In vivo models : Xenograft mice models implanted with U937 cells can validate this compound’s efficacy. Tumor volume reduction and histopathological analysis of tissue samples are key endpoints.
-
Key Data :
Model Type Assay Key Findings (this compound Treatment) Reference U937 Cells Flow Cytometry G0/G1 phase arrest (p<0.01) U937 Cells DAPI Staining Increased apoptotic nuclei (>50%)
Q. Q2. How should researchers design dose-response studies for this compound to balance efficacy and cytotoxicity?
Methodological Answer:
- Use a logarithmic concentration range (e.g., 1–100 μM) to identify IC50 values.
- Pair viability assays (MTT/WST-1) with apoptosis-specific markers (caspase-3 activation) to distinguish cytotoxic vs. apoptotic effects.
- Include positive controls (e.g., cisplatin for apoptosis) and negative controls (untreated cells) to validate assay sensitivity.
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in this compound’s mitochondrial vs. non-mitochondrial apoptotic pathways?
Methodological Answer:
- Step 1 : Perform subcellular fractionation to isolate mitochondrial proteins (e.g., cytochrome c release) and compare with cytosolic caspase activation.
- Step 2 : Use knockdown models (e.g., siRNA for Bcl-2 or Bax) to determine dependency on mitochondrial pathways.
- Step 3 : Cross-validate with transcriptomic profiling (RNA-seq) to identify upregulated pro-apoptotic genes (e.g., PUMA, NOXA).
- PICOT Framework :
Q. Q4. What statistical approaches are optimal for analyzing this compound’s synergistic effects with other chemotherapeutics?
Methodological Answer:
- Use Chou-Talalay combination index (CI) :
- CI < 1: Synergy
- CI = 1: Additivity
- CI > 1: Antagonism
- Validate with isobologram analysis to quantify dose reductions.
- Example Workflow :
- Treat U937 cells with this compound + daunorubicin.
- Calculate CI values at multiple effect levels (EC50, EC75).
- Perform ANOVA to assess significance (p<0.05).
Q. Q5. How can researchers address variability in this compound’s pharmacokinetic (PK) profiles across preclinical models?
Methodological Answer:
- Population PK Modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for interspecies differences (e.g., mice vs. rats).
- Key Parameters : Clearance (CL), volume of distribution (Vd), and half-life (t1/2).
- Validation : Compare simulated vs. observed plasma concentrations using goodness-of-fit plots.
Methodological Guidelines for this compound Research
Q. Q6. What criteria should guide the selection of outcomes for this compound’s in vivo efficacy studies?
Answer :
- FINER Criteria :
- Feasible : Tumor volume measurement via calipers.
- Interesting : Correlation between mitochondrial apoptosis and survival rates.
- Novel : First-in-class evidence of dual apoptosis pathways.
- Ethical : Use minimal animal cohorts (n=6–8 per group).
- Relevant : Translation potential to AML patients .
Q7. How should researchers structure a PICOT question for this compound’s role in combination therapy?
Answer :
- P : Adults with relapsed acute myeloid leukemia (AML).
- I : this compound + cytarabine.
- C : Cytarabine monotherapy.
- O : Complete remission rate (CRR) at 6 months.
- T : 12-month follow-up .
Data Reporting Standards
- Experimental Replicability : Include raw flow cytometry data (FCS files) and analysis gates in supplementary materials .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, detailing sample size justification and randomization methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
